4,5-Dimethylresorcinol
Overview
Description
4,5-Dimethylresorcinol, also known as 4,5-dimethylbenzene-1,3-diol, is an organic compound with the molecular formula C8H10O2. It is a derivative of resorcinol, where two methyl groups are substituted at the 4 and 5 positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .
Scientific Research Applications
4,5-Dimethylresorcinol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
4,5-Dimethylresorcinol has been identified as an active constituent in wood creosote that inhibits intestinal Cl– secretion in rats. It was found to inhibit intestinal Cl– secretion dose-dependently when added to a serosal, but not mucosal, surface of rat jejunum, with a half-inhibitory concentration being 3.8 µg/ml (28 µmol/l) .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dimethylresorcinol can be synthesized through the methylation of resorcinol. One common method involves the reaction of resorcinol with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone under reflux conditions .
Industrial Production Methods: In an industrial setting, this compound can be produced by the catalytic methylation of resorcinol using methanol as the methylating agent. This process is carried out in the presence of a catalyst such as aluminum oxide at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethylresorcinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Formation of dimethylquinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or nitrated derivatives
Comparison with Similar Compounds
Resorcinol: The parent compound, which lacks the methyl groups at the 4 and 5 positions.
4-Methylresorcinol: A derivative with a single methyl group at the 4 position.
4,6-Dimethylresorcinol: A derivative with methyl groups at the 4 and 6 positions.
Uniqueness: 4,5-Dimethylresorcinol is unique due to the specific positioning of the methyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in different chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4,5-dimethylbenzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-5-3-7(9)4-8(10)6(5)2/h3-4,9-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNCKKACINZDOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200663 | |
Record name | 4-Methylorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
527-55-9 | |
Record name | 4,5-Dimethylresorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=527-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylorcinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Xylorcinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243682 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methylorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Benzenediol, 4,5-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Methylorcinol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3FCQ2N8R4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 4,5-Dimethylresorcinol?
A1: Research suggests that this compound inhibits intestinal chloride ion (Cl-) secretion. [] This effect stems from its ability to directly interact with and block Cl- channels located on the intestinal epithelial cells. [] While the exact binding site and mechanism remain to be fully elucidated, this interaction effectively reduces Cl- ion transport across the intestinal epithelium.
Q2: Where has this compound been identified in nature?
A2: this compound has been isolated from multiple natural sources. It is a component of wood creosote, a complex mixture of phenolic compounds. [] Additionally, it has been identified as a secondary metabolite produced by the endophytic fungus Epicoccum nigrum, found residing within sugarcane. [] This highlights the diverse natural origins of this compound.
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